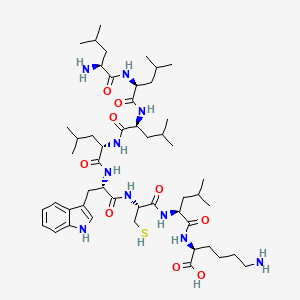
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine is a nonapeptide composed of multiple leucine residues, a tryptophan residue, a cysteine residue, and a lysine residue. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this nonapeptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents such as acyl chlorides or isocyanates can react with amino groups under mild conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated or carbamoylated peptides.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of peptide-based materials with unique properties such as self-assembly and biocompatibility.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The tryptophan residue can also play a role in binding to specific molecular targets, while the cysteine residue can form disulfide bonds, stabilizing the peptide structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-alanine: Similar structure but with alanine instead of lysine.
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-arginine: Similar structure but with arginine instead of lysine.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple leucine residues may enhance its hydrophobic interactions, while the tryptophan and cysteine residues contribute to its structural stability and potential binding capabilities.
Eigenschaften
CAS-Nummer |
918529-13-2 |
|---|---|
Molekularformel |
C50H84N10O9S |
Molekulargewicht |
1001.3 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H84N10O9S/c1-27(2)19-34(52)43(61)55-37(20-28(3)4)45(63)56-39(22-30(7)8)46(64)57-40(23-31(9)10)47(65)59-41(24-32-25-53-35-16-12-11-15-33(32)35)48(66)60-42(26-70)49(67)58-38(21-29(5)6)44(62)54-36(50(68)69)17-13-14-18-51/h11-12,15-16,25,27-31,34,36-42,53,70H,13-14,17-24,26,51-52H2,1-10H3,(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,67)(H,59,65)(H,60,66)(H,68,69)/t34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
DLZXFKIJTHEESI-IGHJTHJISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


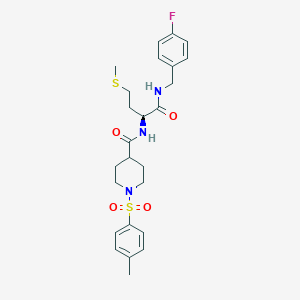
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
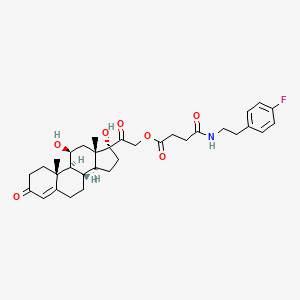
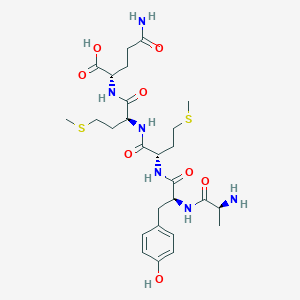
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
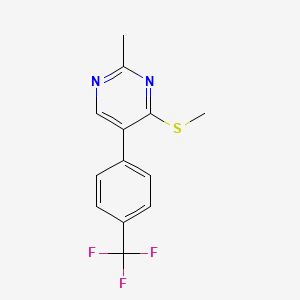
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
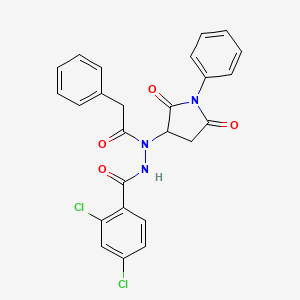
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
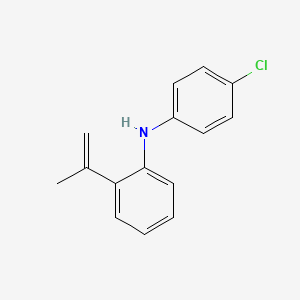
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)
